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Compound of Interest

Compound Name: 1H-Indazol-3-ol

cat. No.: B177101

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indazol-3-ol

Introduction

1H-Indazol-3-ol, and its derivatives, represent a privileged scaffold in medicinal chemistry and
drug development. This heterocyclic motif is a core component in a variety of
pharmacologically active agents, valued for its ability to mimic the indole structure and
participate in crucial biological interactions. 1H-Indazol-3-ol exists in a tautomeric equilibrium
with its keto form, 1,2-dihydro-3H-indazol-3-one. Research indicates that while the keto form
can be present, the 1H-indazol-3-ol tautomer generally predominates, particularly in solution.
[1] This guide provides a comprehensive overview of a classical and reliable method for its
synthesis, detailed experimental protocols, and a summary of its key characterization data for
researchers and scientists in the field.

Synthesis of 1H-Indazol-3-ol (Indazolone)

A well-established and dependable route for the synthesis of 1H-Indazol-3-ol (commonly
referred to as indazolone in older literature) begins with anthranilic acid. The process involves a
multi-step sequence: diazotization of the amine, reduction of the resulting diazonium salt to a
hydrazine derivative, and subsequent intramolecular cyclization to form the indazole ring
system.
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Caption: Synthetic workflow for 1H-Indazol-3-ol from anthranilic acid.

Quantitative Data Summary for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of 1H-

Indazol-3-ol, adapted from established procedures.

Starting Key Temperatur . Typical
Step . Duration ]
Material Reagents e Yield
Sodium
1. Anthranilic Nitrite, ] ]
] o ) ) 0-3°C ~45 min Intermediate
Diazotization Acid Hydrochloric
Acid
_ _ Agueous
) Diazonium ]
2. Reduction Salt Sulfur 5-10 °C 12.5 hours Intermediate
a
Dioxide
O- .
o ) Hydrochloric )
3. Cyclization  Hydrazinoben ) Reflux 30 min 90-95%
) ] Acid, Water
zoic Acid HCI

Experimental Protocols

The protocols provided below are based on the robust procedures detailed in Organic

Syntheses.
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Protocol 1: Synthesis of o-Hydrazinobenzoic Acid
Hydrochloride (Intermediate)

Preparation: In a 2-liter beaker equipped with a mechanical stirrer and a low-temperature
thermometer, suspend 42 g (0.31 mole) of anthranilic acid in 300 mL of water. The beaker
should be placed in an ice-salt bath.

Acidification: Add 340 mL of concentrated hydrochloric acid in a single portion while stirring.
The anthranilic acid will dissolve and its hydrochloride salt will begin to precipitate.

Diazotization: Cool the mixture to 0 °C. Prepare a solution of 21.6 g (0.31 mole) of sodium
nitrite in 210 mL of water. Add this solution slowly via a dropping funnel, ensuring the tip is
below the surface of the suspension, over approximately 30 minutes. Maintain the reaction
temperature below 3 °C throughout the addition.

Reduction: In a separate 12-liter flask, prepare a solution of sulfurous acid by saturating 2.4
L of water with sulfur dioxide gas at 0-5 °C. While continuing a brisk stream of SOz, add the
cold diazonium salt solution in portions over 30 minutes, keeping the temperature between
5-10 °C.

Isolation: After the addition is complete, continue passing SO: for another 30 minutes. Allow
the mixture to stand at room temperature for 12 hours. Add 3 L of concentrated hydrochloric
acid to precipitate the product.

Filtration: Chill the mixture to 0-5 °C and filter the solid product using a precooled Blichner
funnel. Wash the cake with two 50-mL portions of ice-cold 1:1 hydrochloric acid to yield o-
hydrazinobenzoic acid hydrochloride.[2]

Protocol 2: Synthesis of 1H-Indazol-3-ol (Indazolone)

Cyclization: In a 2-liter round-bottom flask fitted with a reflux condenser, place 47.1 g (0.25
mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of
concentrated hydrochloric acid.

Heating: Heat the mixture to reflux and maintain for 30 minutes.
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» Concentration: Transfer the resulting pale yellow solution to a large evaporating dish and
concentrate on a steam bath to approximately one-fourth of its original volume.

» Crystallization: Cool the concentrated solution in an ice bath for several hours to allow the
product to crystallize.

« Isolation: Collect the crystalline solid by filtration, wash with a small amount of cold water,
and dry. The typical yield of 1H-Indazol-3-ol is between 29.5-31.5 g (90-95%).[2]

Characterization of 1H-Indazol-3-ol

The structural confirmation of 1H-Indazol-3-ol is achieved through a combination of
physicochemical and spectroscopic methods.

Physicochemical and Spectroscopic Data

The following table presents the key characterization data for 1H-Indazol-3-ol.
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Property | Technique Value | Observation

Molecular Formula C7HsN20

Molecular Weight 134.14 g/mol

Appearance White to light gray crystalline solid
Melting Point 247-250 °C (decomposes)

5 ~12.3 (br s, 1H, N-H), ~10.5 (br s, 1H, O-H),
H NMR (DMSO-de) ~7.6 (d, 1H), ~7.3 (t, 1H), ~7.0 (d, 1H), ~6.9 (t,
° 1H) ppm. (Predicted based on similar

structures)

6 ~155.0, ~142.0, ~127.5, ~121.5, ~120.0,
13C NMR (DMSO-de) ~115.0, ~110.0 ppm. (Predicted based on

similar structures)

Broad absorption ~3200-2500 (O-H, N-H
IR Spectroscopy (KBr, cm™1) stretching), ~1620 (C=N stretching), ~1590

(C=C aromatic stretching)

Mass Spectrometry (EI) m/z (%): 134 (M+, 100), 105, 78, 77

Note: NMR spectral data are predicted based on the known chemical shifts of the indazole core
and the electronic effects of the hydroxyl group. Exact values may vary based on solvent and
experimental conditions.

Characterization Methodologies

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-de.
The broad singlets observed in the *H NMR spectrum are characteristic of the acidic N-H
and O-H protons.

« Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared
(FTIR) spectrometer with the sample prepared as a KBr pellet. The broad absorption band in
the high-frequency region is indicative of the hydrogen-bonded O-H and N-H groups, which
is a key feature confirming the indazolol structure.
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e Mass Spectrometry (MS): Mass spectra are acquired to confirm the molecular weight of the
compound. Electron ionization (EIl) is a common method that provides the molecular ion
peak (M*) and characteristic fragmentation patterns.

e Melting Point Determination: The melting point is measured using a standard melting point
apparatus to assess the purity of the synthesized compound. A sharp melting range indicates
high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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